6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine
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Overview
Description
Preparation Methods
The synthesis of 6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Chemical Reactions Analysis
6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more hydrophilic species, often using oxidizing agents like hydrogen peroxide.
Reduction: In a reductive environment, the compound can be partially hydrogenated.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine involves its interaction with VEGFR-2 and Src. By inhibiting these targets, the compound can disrupt signaling pathways essential for tumor growth and angiogenesis. This inhibition leads to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine include:
9-amino-6-chloro-2-methoxyacridine: Known for its fluorescence properties and use in studying energy transduction in cells.
9-benzylamino-6-chloro-2-methoxyacridine: Exhibits strong DNA-binding and topoisomerase II inhibitory activity, making it a potent anti-cancer agent.
The uniqueness of this compound lies in its dual inhibitory action on VEGFR-2 and Src, which is not commonly observed in similar compounds.
Properties
Molecular Formula |
C22H19ClN2O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-[(2-methoxyphenyl)methyl]acridin-9-amine |
InChI |
InChI=1S/C22H19ClN2O2/c1-26-16-8-10-19-18(12-16)22(17-9-7-15(23)11-20(17)25-19)24-13-14-5-3-4-6-21(14)27-2/h3-12H,13H2,1-2H3,(H,24,25) |
InChI Key |
GMAVFZDBSSUKSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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